molecular formula C19H19NO4 B2518654 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate CAS No. 477871-36-6

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate

Cat. No. B2518654
CAS RN: 477871-36-6
M. Wt: 325.364
InChI Key: UDJCRPOVWUQUHR-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS number 477871-36-6 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one was prepared by condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium .

Scientific Research Applications

Semiconductor Applications

Chalcone derivatives, including compound 2, have been studied for their semiconductor properties. Researchers explore their potential in organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The unique electronic structure of compound 2 may contribute to its semiconducting behavior, making it relevant for next-generation electronic devices .

Anticancer Activity

Substituted benzofurans, like compound 2, have demonstrated significant anticancer effects. In vitro studies reveal inhibition of cell growth in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. Compound 2 could serve as a potential lead compound for developing targeted therapies with minimal side effects .

Neuroprotection and Antioxidant Effects

Benzofuran derivatives have attracted attention in neuroprotection research. While not specifically studied for compound 2, related benzofurans have shown promise in protecting neuronal cells and combating oxidative stress. Further investigations could explore compound 2’s neuroprotective properties .

Antimicrobial Properties

Chalcones exhibit antimicrobial activity against bacteria, fungi, and parasites. Although specific data on compound 2 are scarce, its structural similarity to other chalcones suggests potential antimicrobial effects. Researchers may investigate its role in combating infectious diseases .

Anti-inflammatory Potential

Benzofuran derivatives have been explored for their anti-inflammatory properties. While compound 2’s direct effects remain unexplored, its structural features make it an interesting candidate for further investigation in inflammation-related disorders .

Environmental Sensing and Conductivity

Compound 2’s optical and conductivity properties vary with concentration. Researchers have studied its UV spectroscopic characteristics, absorption band edges, optical band gaps, refractive indices, and environmental behavior. Understanding these properties can aid in designing sensors and optoelectronic devices .

properties

IUPAC Name

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12-7-9-15(10-8-12)20-19(21)23-13(2)17-11-14-5-4-6-16(22-3)18(14)24-17/h4-11,13H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJCRPOVWUQUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC(C)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate

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